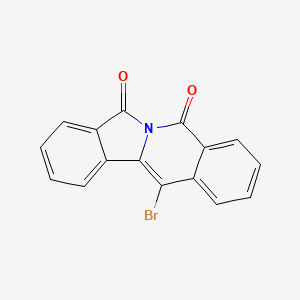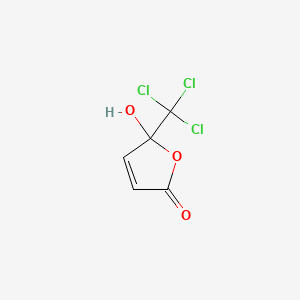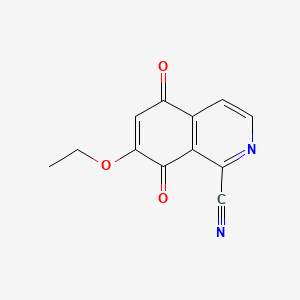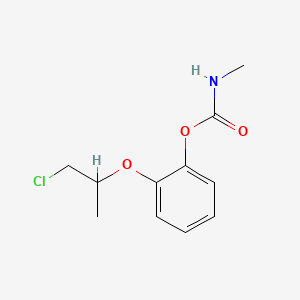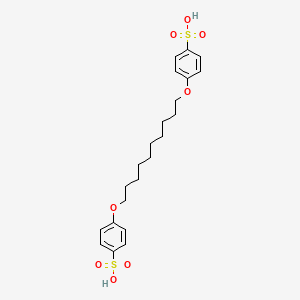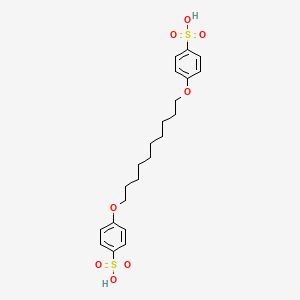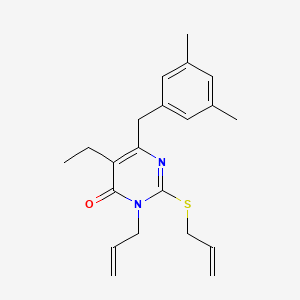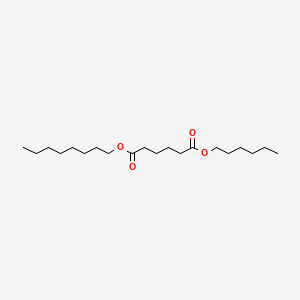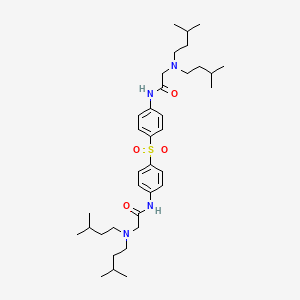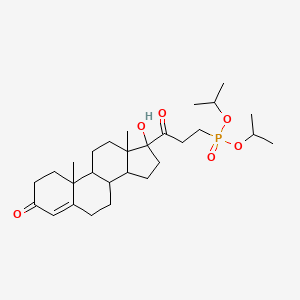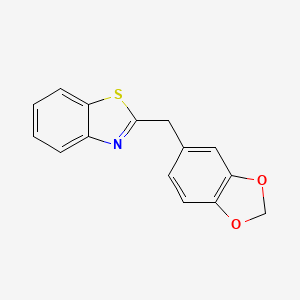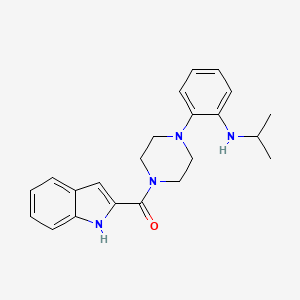
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- is a complex organic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- typically involves multiple steps, including the formation of the indole moiety, the introduction of the piperazine ring, and the attachment of the substituted phenyl group. Common synthetic routes may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: This step often involves the reaction of ethylenediamine with a suitable dihaloalkane to form the piperazine ring.
Attachment of the Substituted Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
科学的研究の応用
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The substituted phenyl group can further influence the compound’s pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-phenyl-: Lacks the substituted phenyl group, which may affect its biological activity.
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-methylphenyl)-: Contains a methyl group instead of the isopropyl group, leading to different steric and electronic effects.
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-((1-methylethyl)amino)phenyl)- is unique due to the presence of the isopropyl-substituted phenyl group, which can enhance its interaction with specific molecular targets and improve its pharmacological profile.
特性
CAS番号 |
153473-50-8 |
|---|---|
分子式 |
C22H26N4O |
分子量 |
362.5 g/mol |
IUPAC名 |
1H-indol-2-yl-[4-[2-(propan-2-ylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26N4O/c1-16(2)23-19-9-5-6-10-21(19)25-11-13-26(14-12-25)22(27)20-15-17-7-3-4-8-18(17)24-20/h3-10,15-16,23-24H,11-14H2,1-2H3 |
InChIキー |
DFWRXQXSHAYVFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



